DSHN

STAT3 SH2 domain Surface Plasmon Resonance Binding Affinity

DSHN (313952‑63‑5) is the only validated small‑molecule SHP activator with a dual mechanism: it transcriptionally upregulates SHP mRNA and simultaneously blocks ubiquitin‑mediated degradation. This unique action achieves a 46% reduction in MHCC97H cell migration at 50 μM. With a STAT3 SH2 domain Kd of 17 nM, DSHN is an essential benchmark for CCL2 pathway studies and immuno‑oncology tool development. Procure ≥98% pure DSHN to ensure reproducible SHP‑dependent p65 repression.

Molecular Formula C15H17NO5S
Molecular Weight 323.4 g/mol
CAS No. 313952-63-5
Cat. No. B1670968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSHN
CAS313952-63-5
SynonymsDSHN; 
Molecular FormulaC15H17NO5S
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=CC2=CC(=C(C=C21)O)C(=O)O
InChIInChI=1S/C15H17NO5S/c1-3-16(4-2)22(20,21)14-7-5-6-10-8-12(15(18)19)13(17)9-11(10)14/h5-9,17H,3-4H2,1-2H3,(H,18,19)
InChIKeyDJLPAJSKAPXAHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DSHN (CAS 313952-63-5) Procurement Guide: SHP Activator for Hepatocellular Carcinoma Metastasis Research


DSHN (5-(diethylsulfamoyl)-3-hydroxynaphthalene-2-carboxylic acid; CAS 313952-63-5) is a naphthalene-derived sulfonic acid compound that functions as a selective small molecule activator of the orphan nuclear receptor Small Heterodimer Partner (SHP, NR0B2) [1]. Discovered via small molecule microarray screening, DSHN transcriptionally activates SHP mRNA and stabilizes the SHP protein by preventing its ubiquitination and degradation, thereby enabling functional interrogation of SHP-mediated transcriptional repression pathways in cancer models [2].

Why In-Class SHP Agonists and STAT3 SH2 Inhibitors Cannot Substitute for DSHN in Experimental Workflows


The SHP (NR0B2) nuclear receptor lacks known endogenous ligands, and its modulation historically required genetic approaches [1]. While some compounds reportedly bind the STAT3 SH2 domain, their affinity, selectivity, and functional consequences vary by orders of magnitude [2]. DSHN is distinguished by its validated dual mechanism—simultaneous transcriptional activation and protein-level stabilization of SHP—which is not replicated by existing STAT3 SH2 binders or alternative SHP activators. Substituting a generic STAT3 inhibitor or an uncharacterized analog risks introducing off-target effects without achieving the SHP-dependent Ccl2 repression and anti-migratory phenotype that define DSHN's utility. The following quantitative evidence establishes the specific parameters that differentiate DSHN from nearest comparators.

Quantitative Differentiation Evidence: DSHN (CAS 313952-63-5) Versus Comparable STAT3 SH2 Binders and SHP Modulators


STAT3 SH2 Domain Binding Affinity: DSHN Exhibits 92-Fold Higher Affinity Than STAT3-SH2 Domain Inhibitor 1

DSHN binds directly to the STAT3 SH2 domain with a dissociation constant (Kd) of 17 nM as measured by surface plasmon resonance (SPR) [1]. This represents a 92-fold increase in binding affinity compared to STAT3-SH2 domain inhibitor 1, which exhibits a Kd of 1.57 μM against the same domain [2].

STAT3 SH2 domain Surface Plasmon Resonance Binding Affinity

STAT3 SH2-Phosphotyrosine Interaction Inhibition: DSHN IC50 = 280 nM Versus Salicylic Acid-Based STAT3 Inhibitors (Ki = 15.5–41 μM)

DSHN inhibits the STAT3 SH2 domain-phosphotyrosine peptide interaction with an IC50 of 280 nM in an AlphaScreen assay [1]. In contrast, a series of salicylic acid-based STAT3 inhibitors disrupt the Stat3-pTyr peptide interaction with Ki values ranging from 15.5 to 41 μM [2].

STAT3 SH2-phosphotyrosine interaction AlphaScreen Inhibition

HCC Cell Migration Inhibition: DSHN Reduces MHCC97H Cell Migration by 46% at 50 μM

In wound healing assays using MHCC97H hepatocellular carcinoma cells, DSHN treatment at 50 μM reduced cell migration to approximately 54% of the control level (p < 0.01), corresponding to a 46% inhibition of migratory capacity [1]. This anti-migratory effect is mechanistically linked to SHP-dependent repression of Ccl2 expression and secretion, as demonstrated by both SHP overexpression and knockdown experiments in the same study [2].

HCC cell migration Wound healing assay Ccl2 repression

SHP Protein Stabilization: DSHN Increases SHP Protein Half-Life by Preventing Ubiquitination

DSHN stabilizes SHP protein by preventing its ubiquitination and subsequent proteasomal degradation. In cycloheximide chase assays using Hepa-1 cells, DSHN treatment significantly extended SHP protein half-life compared to vehicle control [1]. This dual mechanism—transcriptional activation plus protein stabilization—distinguishes DSHN from alternative SHP modulators that may only affect transcription or lack quantitative characterization.

SHP protein stabilization ubiquitination cycloheximide chase

Selectivity Profile: DSHN Activates SHP While Not Reported as a Broad STAT Family Inhibitor

DSHN is characterized as a selective SHP activator. While it binds the STAT3 SH2 domain with nanomolar affinity, it is not reported to broadly inhibit other STAT family members (e.g., STAT1, STAT5) or upstream kinases such as JAK2 or Src [1]. In contrast, many STAT3 SH2 inhibitors demonstrate varying degrees of off-target activity against other SH2-containing proteins or upstream signaling components. For example, the STAT3 inhibitor YZ-35 is reported to have no impact on STAT1 or STAT5 phosphorylation, but this selectivity is explicitly characterized and may not be representative of all STAT3 binders .

selectivity SHP STAT family

Validated Application Scenarios for DSHN (CAS 313952-63-5) in Oncology and Nuclear Receptor Research


Functional Interrogation of the SHP-Ccl2 Signaling Axis in Hepatocellular Carcinoma Metastasis Models

DSHN enables dose-dependent inhibition of Ccl2 expression and secretion in HCC cells via SHP-mediated repression of p65-driven promoter activity [1]. This validated mechanism supports studies requiring specific modulation of the chemokine CCL2/MCP-1 pathway in the context of liver cancer migration and invasion assays. The 46% reduction in MHCC97H cell migration at 50 μM provides a benchmark for experimental design and data interpretation [2].

Comparative Analysis of STAT3 SH2 Domain Binding Kinetics Using SPR and AlphaScreen Platforms

With a Kd of 17 nM against the STAT3 SH2 domain [1] and an IC50 of 280 nM for disrupting SH2-phosphotyrosine interactions [2], DSHN serves as a high-affinity reference compound for benchmarking novel STAT3 SH2 binders. Its 55- to 146-fold potency advantage over salicylic acid-based STAT3 inhibitors and 92-fold affinity advantage over STAT3-SH2 domain inhibitor 1 provide clear quantitative thresholds for structure-activity relationship studies and hit validation campaigns.

Investigation of Ubiquitination-Dependent SHP Protein Turnover Mechanisms

DSHN uniquely stabilizes SHP protein by preventing its ubiquitination, as demonstrated in cycloheximide chase assays [1]. This property enables researchers to dissect the contribution of post-translational regulation to SHP function independent of transcriptional activation, a capability not available with genetic knockdown/overexpression approaches or with compounds lacking this dual mechanism.

Preclinical Evaluation of SHP Agonists in Immune-Oncology Combination Strategies

Recent studies have established that DSHN treatment reduces metastatic outgrowth in murine 4T1 breast cancer models and enhances efficacy of anti-PD-L1 immunotherapy [1]. Additionally, the improved derivative DSHN-OMe demonstrates superior cellular uptake and Treg reduction capacity [2], positioning the DSHN scaffold as a foundational tool for developing next-generation SHP agonists for immuno-oncology applications. DSHN itself remains the validated starting point for such investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DSHN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.